Atropaldehyde

Descripción general

Descripción

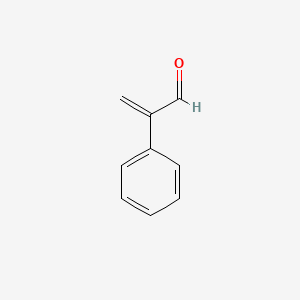

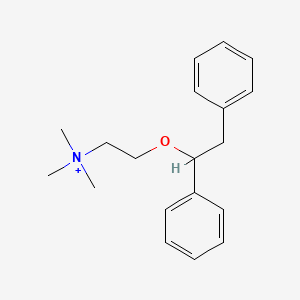

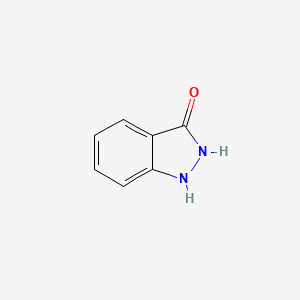

Atropaldehyde is a member of phenylacetaldehydes . It has a molecular formula of C9H8O . It is also known by other names such as 2-PHENYLACROLEIN, 2-phenylprop-2-enal, and 2-Phenylpropenal .

Synthesis Analysis

Acid-catalyzed tandem reactions of atropaldehyde acetals have been established for the synthesis of three important molecules: 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes . The synthesis involves two initial steps: (i) SN2′ substitution, in which the atropaldehyde acts as an electrophile; and (ii) oxidative cleavage of the carbon–carbon bond of the generated phenylacetaldehyde-type products .Molecular Structure Analysis

The molecular structure of Atropaldehyde consists of a carbon atom sharing a double bond with an oxygen atom, a single bond with a hydrogen atom, and a single bond with another atom or group of atoms . The double bond between carbon and oxygen is characteristic of all aldehydes and is known as the carbonyl group .Chemical Reactions Analysis

Atropaldehyde undergoes acid-catalyzed tandem reactions, which involve SN2′ substitution and oxidative cleavage of the carbon–carbon bond . These reactions are used for the synthesis of three important molecules: 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes .Physical And Chemical Properties Analysis

Atropaldehyde has a molecular weight of 132.159 Da and a monoisotopic mass of 132.057510 Da . It has a boiling point of 96 °C and a density of 1.0406 g/cm3 .Aplicaciones Científicas De Investigación

Acid-Catalyzed Cleavage of C-C Bonds

Atropaldehyde acetals are utilized in acid-catalyzed tandem reactions for synthesizing molecules like indolin-3-ones, naphthofurans, and stilbenes. This novel reaction cascades involve SN2' substitution and oxidative cleavage of C-C bonds, presenting an efficient alternative to methods requiring noble metal catalysts (Chen, Li, & Gu, 2021).

Synthesis of Nitrogen-Containing Heterocycles

Atropaldehyde acetals serve as a novel dual C2/C3 synthon in metal-free, diversity-oriented synthesis of pyrrolo[1,2-a]quinolines and 3,5-diarylpyridines. This approach allows for the rapid synthesis of these nitrogen-containing heterocycles under mild conditions and with broad substrate scope, making it practical for various applications (Chen, You, Zhang, Li, & Gu, 2022).

Enantioselective Organometallic Reactions

Atropisomeric amino alcohols derived from atropaldehyde have been synthesized and applied in enantioselective organometallic reactions, specifically in the addition of diethylzinc to benzaldehyde. This research has led to the development of highly efficient catalyst ligands, contributing to advancements in asymmetric synthesis (Mátravölgyi et al., 2018).

Catalytic Asymmetric Cycloadditions

The use of atropaldehyde in catalytic asymmetric cycloadditions has been demonstrated. Specifically, 2-alkylacroleins or atropaldehyde with triisopropylsilyl nitronates bearing an α-aryl group have been used to produce chiral isoxazolines. This method utilizes Corey's oxazaborolidine catalyst and is significant for synthesizing compounds with a chiral quaternary center (Jiang, Feng, Feng, & Jiao, 2017).

Atroposelective C-H Arylation

Rhodium-catalyzed atroposelective C-H arylation using atropaldehyde derivatives has been developed for efficient synthesis of axially chiral heterobiaryls. These products provide a platform for the synthesis of biaryl ligands and catalysts, demonstrating the versatility of atropaldehyde in facilitating asymmetric syntheses (Wang, Cai, Liu, Gu, & You, 2019).

Safety And Hazards

Direcciones Futuras

Future research on Atropaldehyde could focus on its synthesis methods and its applications in various fields. For instance, the acid-catalyzed tandem reactions of atropaldehyde acetals could be further explored for the synthesis of other important molecules . Additionally, the potential health risks associated with Atropaldehyde and other aldehydes could be a significant area of future research .

Propiedades

IUPAC Name |

2-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRJUBOJXNIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964238 | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atropaldehyde | |

CAS RN |

495-10-3 | |

| Record name | 2-Phenylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)

![6-Methylene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)

![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)